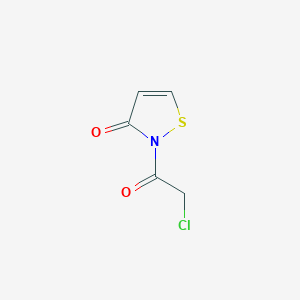

2-(Chloroacetyl)-3(2H)-isothiazolone

描述

2-(Chloroacetyl)-3(2H)-isothiazolone is a chemical compound known for its antimicrobial properties. It is a member of the isothiazolone family, which is widely used in various industrial applications due to its effectiveness in controlling microbial growth. This compound is particularly valued for its stability and broad-spectrum activity against bacteria, fungi, and algae.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-3(2H)-isothiazolone typically involves the reaction of chloroacetyl chloride with 3(2H)-isothiazolone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: Chloroacetyl chloride and 3(2H)-isothiazolone.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0 to 50°C.

Catalysts and Solvents: Common solvents used include dichloromethane or chloroform. Catalysts such as triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems to control reaction parameters precisely.

化学反应分析

General Reactivity of Isothiazolinones

Isothiazolinones are heterocyclic compounds characterized by a sulfur-nitrogen ring system. Their reactivity is influenced by the electron-withdrawing effects of the carbonyl group and the electrophilic nature of the sulfur atom. Key reaction types for isothiazolinones include:

-

Ring-opening reactions via nucleophilic attack at the sulfur or nitrogen atoms.

-

Electrophilic substitution at the α-position to the carbonyl group.

-

Oxidation or reduction of the thioamide moiety.

For 2-(Chloroacetyl)-3(2H)-isothiazolone , the chloroacetyl substituent introduces additional reactivity, such as nucleophilic acyl substitution or elimination reactions.

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-COCH₂Cl) is susceptible to nucleophilic attack. Potential reactions include:

-

Hydrolysis : Reaction with water or hydroxide ions to form 2-(Hydroxyacetyl)-3(2H)-isothiazolone (e.g., under alkaline conditions).

-

Aminolysis : Substitution with amines (e.g., NH₃, RNH₂) to yield 2-(Aminoacetyl)-3(2H)-isothiazolone derivatives.

-

Thiolysis : Reaction with thiols (RSH) to form thioether-linked products.

Example Reaction:

Ring-Opening Reactions

The isothiazolone ring may undergo cleavage under harsh conditions (e.g., strong acids/bases or reducing agents):

-

Acidic Hydrolysis : Protonation of the ring sulfur or nitrogen, leading to ring opening and formation of thiourea or malonamide derivatives.

-

Reductive Ring Opening : Use of reducing agents (e.g., LiAlH₄) to break the S–N bond, yielding mercaptoacetamide intermediates.

Electrophilic Aromatic Substitution

The electron-deficient isothiazolone ring may undergo electrophilic substitution at the α-carbon. For example:

-

Halogenation : Chlorination or bromination at the 5-position of the ring.

-

Nitration : Introduction of nitro groups under nitrating conditions.

Stability and Degradation

While no direct stability data exists for This compound , related isothiazolinones degrade via:

-

Hydrolysis : pH-dependent degradation to carboxylic acids and sulfonic derivatives .

-

Photolysis : UV-induced cleavage of the S–N bond, forming sulfoxides or sulfones .

-

Thermal Decomposition : At elevated temperatures, decomposition to volatile sulfur-containing compounds (e.g., SO₂, H₂S) .

Proposed Stability Profile for this compound:

| Condition | Stability | Major Degradation Products |

|---|---|---|

| Aqueous (pH 7) | Moderate | Hydroxyacetyl derivatives, HCl |

| Alkaline (pH > 10) | Low | Ring-opened malonamide, Cl⁻ |

| UV Exposure | Low | Sulfoxides, CO₂ |

Synthetic Considerations

The synthesis of This compound likely involves:

-

Cyclization of a thioamide precursor (e.g., 3-mercaptopropanamide) with chlorinating agents (SOCl₂, Cl₂) .

-

Acylation of 3(2H)-isothiazolone with chloroacetyl chloride under basic conditions.

Key Challenges :

-

Minimizing the formation of chlorinated byproducts (e.g., 4,5-dichloro derivatives) .

-

Controlling reaction temperature (5–20°C) to avoid decomposition .

Research Gaps and Recommendations

Current literature lacks explicit studies on This compound . Future work should prioritize:

-

Experimental validation of hypothesized reactions.

-

Stability studies under industrial storage conditions.

-

Toxicological profiling to assess safety in applications.

科学研究应用

Antimicrobial Agent

Biocidal Properties:

2-(Chloroacetyl)-3(2H)-isothiazolone exhibits potent activity against bacteria, fungi, and algae. Its mechanism involves disrupting cellular functions by targeting thiol groups in microbial proteins, leading to cell death. This property makes it an effective biocide in several applications:

- Industrial Water Treatment: The compound is widely used to control microbial growth in cooling water systems, fuel storage tanks, and pulp and paper mill water systems. It helps prevent biofilm formation and maintains system efficiency by reducing microbial contamination .

- Wood Preservation: It is employed to protect wood products from fungal decay and insect infestation, enhancing the longevity of treated materials .

- Paints and Coatings: In the paint industry, this compound serves as an antifouling agent to prevent the growth of algae and fungi on surfaces .

Personal Care Products

The compound is frequently incorporated into personal care formulations such as shampoos, conditioners, and lotions due to its effective antimicrobial properties. It helps in preserving product integrity by preventing microbial contamination during storage and use .

Case Study 1: Efficacy in Water Treatment

A study demonstrated that a formulation containing this compound at concentrations between 1-10 ppm significantly reduced viable counts of Legionella bacteria in both planktonic and biofilm states. This highlights its effectiveness as a biocide in industrial water systems .

Case Study 2: Wood Preservation

Research indicates that treated wood with this compound showed a marked reduction in fungal decay compared to untreated wood samples over a six-month period. The compound's ability to penetrate wood fibers enhances its protective qualities against biological degradation .

Comparative Data Table

| Application Area | Efficacy Level | Typical Concentration | Notes |

|---|---|---|---|

| Industrial Water Treatment | High | 1-10 ppm | Effective against biofilms |

| Wood Preservation | Moderate | Varies | Protects against fungi and insects |

| Personal Care Products | High | 0.1-0.5% | Preserves product integrity |

| Paints and Coatings | High | Varies | Prevents microbial growth on surfaces |

Regulatory Considerations

The use of this compound is regulated due to potential health risks associated with exposure. It is essential for manufacturers to adhere to safety guidelines and conduct risk assessments to mitigate any adverse effects on human health or the environment .

作用机制

The antimicrobial activity of 2-(Chloroacetyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death. This broad-spectrum activity makes it effective against a wide range of microorganisms.

相似化合物的比较

Similar Compounds

2-Methyl-3(2H)-isothiazolone: Another member of the isothiazolone family with similar antimicrobial properties.

5-Chloro-2-methyl-3(2H)-isothiazolone: Known for its enhanced stability and effectiveness in various applications.

2-Octyl-3(2H)-isothiazolone: Used in industrial applications for its long-lasting antimicrobial activity.

Uniqueness

2-(Chloroacetyl)-3(2H)-isothiazolone is unique due to its specific chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for applications where stability and broad-spectrum antimicrobial activity are required.

生物活性

2-(Chloroacetyl)-3(2H)-isothiazolone is a synthetic chemical compound recognized for its significant antimicrobial properties . This compound belongs to the isothiazolone family, which is extensively used in various industrial applications, including as a biocide in paints, coatings, and adhesives. Its effectiveness against a broad spectrum of microorganisms makes it a subject of interest in both industrial and biomedical research.

The compound's structure consists of a chloroacetyl group attached to an isothiazolone ring, which contributes to its biological activity. The mechanism of action primarily involves the disruption of microbial cell membranes and inhibition of essential enzymes. Specifically, this compound targets thiol groups in proteins, leading to the inactivation of critical metabolic pathways and ultimately resulting in cell death.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. This property is particularly valuable in industrial applications where microbial contamination can compromise product integrity.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L |

| Candida albicans | 1 mg/L |

| Pseudomonas aeruginosa | 0.5 mg/L |

The above table summarizes the minimum inhibitory concentration (MIC) values for various microorganisms tested against this compound, indicating its potency as an antimicrobial agent.

Case Studies

Several studies have documented the biological activity of this compound. One notable case involved its use as a preservative in pharmaceutical formulations, where it successfully inhibited microbial growth without compromising the stability of active ingredients.

In another study, researchers investigated its efficacy in preventing biofilm formation on medical devices. The results demonstrated that the compound significantly reduced biofilm mass compared to control groups, highlighting its potential for enhancing the longevity and safety of medical equipment.

Toxicological Considerations

While this compound is effective against various pathogens, its toxicity profile must be considered. Reports have indicated that exposure to high concentrations can lead to adverse effects, including skin irritation and respiratory issues . Therefore, appropriate safety measures are essential when handling this compound.

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 200 mg/kg |

| Skin irritation (rabbit) | Moderate |

| Eye irritation (rabbit) | Severe |

Research Applications

The compound's properties make it suitable for various applications:

- Industrial : Used as a biocide in paints and coatings.

- Biomedical : Investigated for potential use in antimicrobial therapies.

- Research : Employed in studies related to microbial inhibition and as a preservative in biological samples.

属性

IUPAC Name |

2-(2-chloroacetyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-3-5(9)7-4(8)1-2-10-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNCSASBXNLRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN(C1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664094 | |

| Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42828-67-1 | |

| Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。